Cas no 921808-10-8 (N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide)

N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide
- Acetamide, N-(3-chloro-4-methylphenyl)-2-[[2-(3-methyl-1-piperidinyl)-8-quinolinyl]oxy]-
- N-(3-chloro-4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
- AKOS024631748
- F2255-0350
- N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
- 921808-10-8
-
- インチ: 1S/C24H26ClN3O2/c1-16-5-4-12-28(14-16)22-11-9-18-6-3-7-21(24(18)27-22)30-15-23(29)26-19-10-8-17(2)20(25)13-19/h3,6-11,13,16H,4-5,12,14-15H2,1-2H3,(H,26,29)
- InChIKey: XTEONKVYJCIFRY-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C(Cl)=C1)(=O)COC1=C2C(=CC=C1)C=CC(N1CCCC(C)C1)=N2
計算された属性
- 精确分子量: 423.1713548g/mol
- 同位素质量: 423.1713548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 577
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.8
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.251±0.06 g/cm3(Predicted)
- Boiling Point: 647.3±55.0 °C(Predicted)
- 酸度系数(pKa): 12.37±0.70(Predicted)
N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2255-0350-20μmol |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-15mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-40mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-2mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-30mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-10μmol |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-4mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-5μmol |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-25mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2255-0350-50mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamideに関する追加情報
Introduction to N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide and Its Significance in Modern Chemical Biology
N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide, with the CAS number 921808-10-8, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular targeting. The presence of distinct pharmacophoric elements, including a chloro-substituted aromatic ring and a quinoline moiety linked to a piperidine group, positions this compound as a promising candidate for further investigation.
The structural composition of N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide is meticulously designed to interact with biological targets in a specific manner. The 3-chloro-4-methylphenyl group contributes to the compound's lipophilicity and binding affinity, while the quinoline scaffold is well-documented for its role in various biological processes, including DNA intercalation and enzyme inhibition. The integration of these elements with the 3-methylpiperidin-1-yl group enhances the molecule's potential to modulate cellular pathways relevant to diseases such as cancer and neurodegeneration.
In recent years, significant advancements have been made in understanding the mechanisms by which such complex molecules interact with biological systems. The quinoline moiety, in particular, has been extensively studied for its antimicrobial and anticancer properties. For instance, derivatives of quinoline have been shown to inhibit the activity of kinases and other enzymes involved in tumor progression. Similarly, the 3-methylpiperidin-1-yl group has been utilized in the development of drugs that target neurological disorders, leveraging its ability to cross the blood-brain barrier efficiently.
The synthesis and characterization of N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide have been optimized to ensure high purity and yield, critical factors for pharmaceutical applications. Modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and automated purification methods, have enabled researchers to produce this compound with remarkable precision. These advancements not only facilitate the study of its biological activity but also pave the way for its incorporation into novel therapeutic strategies.
The potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide are vast. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammation and oxidative stress. Given the growing recognition of these pathways in various chronic diseases, this molecule holds promise as a lead compound for further development. Additionally, its structural features make it amenable to modifications that could enhance its selectivity and reduce potential side effects.
The role of computational chemistry in the study of such complex molecules cannot be overstated. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have provided invaluable insights into the interactions between N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide and biological targets. These simulations have helped researchers predict binding affinities, identify key interaction sites, and optimize molecular structures for improved efficacy. Such computational approaches are integral to modern drug discovery pipelines, enabling rapid screening of large libraries of compounds.
In conclusion, N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide represents a significant advancement in chemical biology research. Its unique structural features and potential therapeutic applications position it as a valuable asset in the quest for novel treatments for various diseases. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a pivotal role in shaping future therapeutic strategies.
921808-10-8 (N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide) Related Products
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 2248294-39-3(Ethyl 4-(aminomethyl)-2,6-difluorobenzoate)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 50783-82-9(2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)




